
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL is a complex organic compound with a unique structure that includes a xanthene core substituted with methoxy and phenoxy groups
Preparation Methods
The synthesis of 1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the xanthene core: This can be achieved through a condensation reaction between a phenol derivative and a suitable aldehyde or ketone.
Introduction of methoxy groups: Methoxylation can be performed using methanol in the presence of an acid catalyst.
Attachment of phenoxy groups: This step may involve the reaction of the xanthene core with a phenol derivative under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced xanthene derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used as a fluorescent probe for studying biological processes due to its xanthene core, which exhibits fluorescence properties.
Industry: Used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL involves its interaction with specific molecular targets. The xanthene core can intercalate into DNA, disrupting its structure and function. Additionally, the methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their activity and stability .
Comparison with Similar Compounds
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL can be compared with other xanthene derivatives such as:
1-Methoxyxanthen-9-one: Similar structure but lacks the phenoxy groups, resulting in different chemical properties and applications.
Bis(2-methoxy-6-phenoxyphenyl)methanone: Contains two phenoxy groups but has a different core structure, leading to variations in reactivity and use.
These comparisons highlight the unique features of this compound, particularly its combination of methoxy and phenoxy groups on a xanthene core, which contributes to its distinct chemical behavior and applications.
Properties
CAS No. |
877305-65-2 |
|---|---|
Molecular Formula |
C27H22O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-methoxy-9-(2-methoxy-6-phenoxyphenyl)xanthen-9-ol |
InChI |
InChI=1S/C27H22O5/c1-29-21-14-8-16-23(31-18-10-4-3-5-11-18)25(21)27(28)19-12-6-7-13-20(19)32-24-17-9-15-22(30-2)26(24)27/h3-17,28H,1-2H3 |
InChI Key |
GHASAKLXSAUYFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=CC=CC=C2)C3(C4=CC=CC=C4OC5=C3C(=CC=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


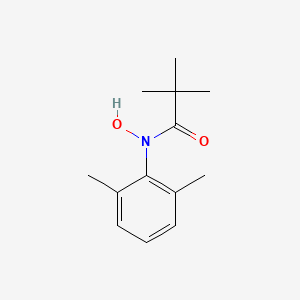
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
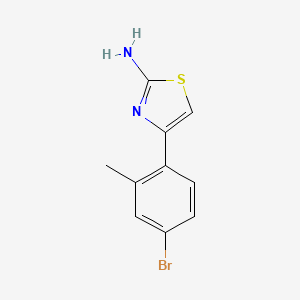
![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)
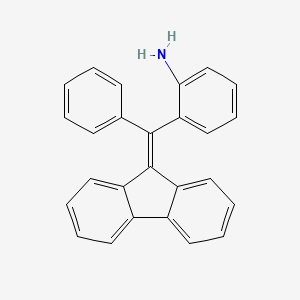
![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
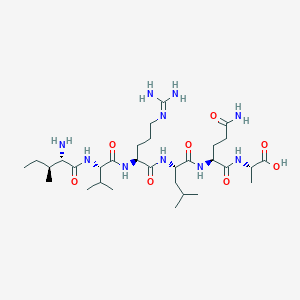
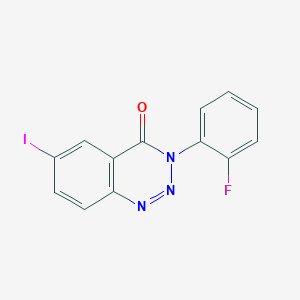
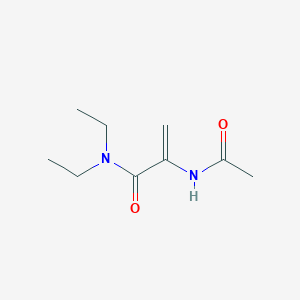



![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
